2-(10-hidroxidodecil)-6-metoxibenzoato de etilo

Descripción general

Descripción

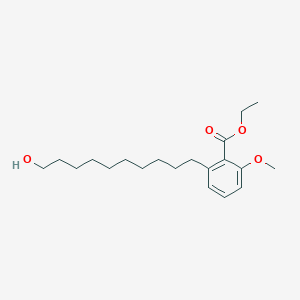

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester functional group, a long hydroxyalkyl chain, and a methoxy group attached to the aromatic ring

Aplicaciones Científicas De Investigación

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and plasticizers.

Mecanismo De Acción

Target of Action

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . The primary targets of this compound are the components of the Electron Transport Chain (ETC) in the mitochondria .

Biochemical Pathways

The compound affects the biochemical pathways related to energy production and oxidative stress. By interacting with the ETC, it increases ATP production required for mitochondrial function . It also reduces the production of free radicals, thereby reducing oxidative stress .

Pharmacokinetics

Similar compounds like idebenone have been shown to inhibit lipid peroxidation, which could potentially protect cell membranes and mitochondria from oxidative damage .

Result of Action

The molecular and cellular effects of the compound’s action include increased ATP production, reduced oxidative stress, and protection of cell membranes and mitochondria from oxidative damage . These effects can contribute to the overall health and function of cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate typically involves the esterification of 2-(10-hydroxydecyl)-6-methoxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Jones reagent (CrO3 in H2SO4), PCC

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 2-(10-oxodecyl)-6-methoxybenzoate

Reduction: 2-(10-hydroxydecyl)-6-methoxybenzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

Comparación Con Compuestos Similares

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can be compared with other similar compounds, such as:

Ethyl 2-(10-hydroxydecyl)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.

Ethyl 2-(10-hydroxydecyl)-6-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its solubility and interaction with other molecules.

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate: Similar structure but with variations in the length of the hydroxyalkyl chain, affecting its physical properties and applications.

The uniqueness of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate features a benzoate moiety substituted with a hydroxydecyl chain and a methoxy group. Its structural characteristics contribute to its interaction with biological systems.

Molecular Formula: CHO

Molecular Weight: 270.38 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate against various pathogens. For instance, it has shown efficacy against strains of Staphylococcus aureus and other Gram-positive bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate using the agar diffusion method. The results indicated significant inhibition zones against S. aureus, suggesting its potential as a therapeutic agent.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 30 | 4 µg/mL |

| Escherichia coli | No inhibition | Not applicable |

This data illustrates the compound's selective antibacterial properties, particularly against resistant strains like MRSA.

Anti-inflammatory Properties

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The compound appears to modulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase pathways, which are critical in mediating inflammation. This mechanism could provide insights into its use in treating inflammatory diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution profiles, with minimal toxicity observed in animal models.

Toxicity Studies

In toxicity assessments conducted on Sprague-Dawley rats, no significant adverse effects were noted at doses up to 1200 mg/kg/d. The compound's no-observed-adverse-effect level (NOAEL) was established at this dosage, indicating a good safety margin for further development.

Propiedades

IUPAC Name |

ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVDFETWDSGIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.